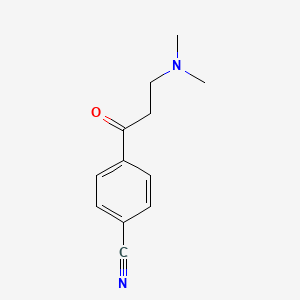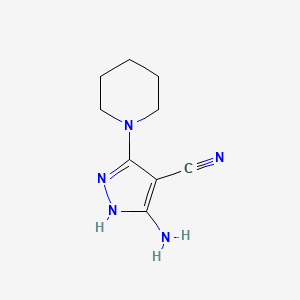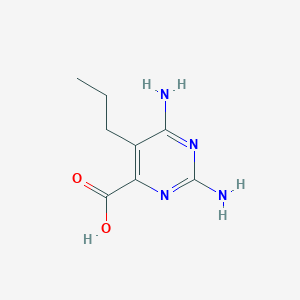
2,6-Diamino-5-propylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-5-propylpyrimidine-4-carboxylic acid is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is known for its ability to form stable complexes with metal ions, making it useful in various chemical reactions and industrial processes . It is commonly used as a chemical intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,6-diamino-5-propylpyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with various reagents. One common method involves the use of 2,4-diamino-6-hydroxypyrimidine as a starting material, which is then chlorinated under the action of phosphorus oxychloride . The reaction conditions often include quenching with alcohols and dispersing with an organic solvent to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of safer quenching agents and efficient separation techniques are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diamino-5-propylpyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
2,6-Diamino-5-propylpyrimidine-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism by which 2,6-diamino-5-propylpyrimidine-4-carboxylic acid exerts its effects involves its interaction with metal ions to form stable complexes. These complexes can participate in various biochemical and chemical processes, influencing molecular targets and pathways. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
2,4-Diamino-6-chloropyrimidine: Used in the synthesis of Minoxidil and other pharmaceutical compounds.
4-Amino-2,6-dimethoxypyrimidine: Used in various organic synthesis reactions.
Uniqueness: 2,6-Diamino-5-propylpyrimidine-4-carboxylic acid is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in applications requiring such complexes, distinguishing it from other similar pyrimidine derivatives .
Properties
CAS No. |
13166-62-6 |
|---|---|
Molecular Formula |
C8H12N4O2 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
2,6-diamino-5-propylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H12N4O2/c1-2-3-4-5(7(13)14)11-8(10)12-6(4)9/h2-3H2,1H3,(H,13,14)(H4,9,10,11,12) |
InChI Key |
DHBVWSJKKXMBCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(N=C1N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


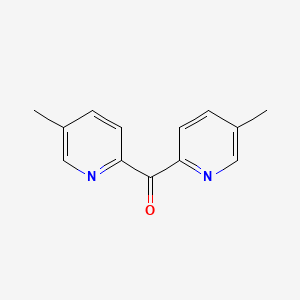
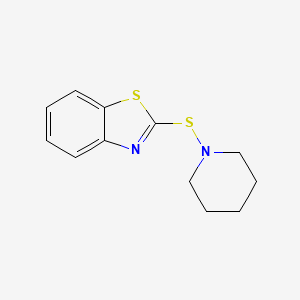

![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)
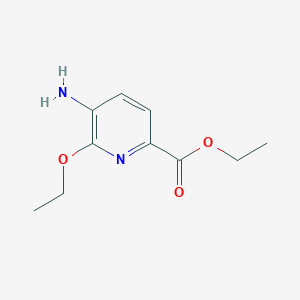
![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)
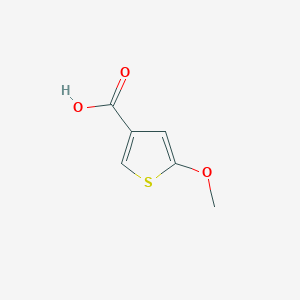

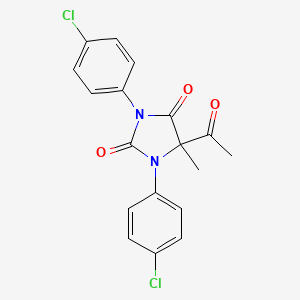

![2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide](/img/structure/B13991369.png)
